molecular formula C21H23F3N4O3 B2553291 N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1797831-16-3

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B2553291
M. Wt: 436.435
InChI Key: UFFKRHKTBPUYRH-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C21H23F3N4O3 and its molecular weight is 436.435. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis techniques for related compounds involve various chemical reactions, including Michael addition, Mannich reaction, Dieckmann condensation, and cyclocondensation processes, yielding novel functionalized heterocyclic scaffolds. These methods are crucial for developing compounds with potential therapeutic applications, emphasizing the role of synthetic chemistry in drug discovery and development (Revanna et al., 2013).

Cytotoxic Activity

  • Certain synthesized pyrazole and pyrazolopyrimidine derivatives have been evaluated for their in vitro cytotoxic activity against various cancer cell lines. This demonstrates the potential of these compounds in oncology research, where identifying new therapeutic agents is a continuous need (Hassan et al., 2014), (Hassan et al., 2015).

Antimicrobial Activity

  • Research into thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, starting from related chemical frameworks, showcases the antimicrobial potential of these compounds. Such studies are vital for addressing the growing concern of antibiotic resistance by exploring new antimicrobial agents (Gad-Elkareem et al., 2011).

Biological Evaluation

  • The development and biological evaluation of libraries of related compounds, such as 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides, illustrate the comprehensive approach to identifying compounds with biological activities, including toxicity to model organisms. This highlights the importance of compound libraries in discovering new biological activities and potential therapeutic applications (Donohue et al., 2002).

properties

IUPAC Name

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N4O3/c1-31-16-4-2-3-15(10-16)27-12-14(9-19(27)29)20(30)25-7-8-28-17(13-5-6-13)11-18(26-28)21(22,23)24/h2-4,10-11,13-14H,5-9,12H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFKRHKTBPUYRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NCCN3C(=CC(=N3)C(F)(F)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

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